2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound combines the structural features of coumarin and indole, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide typically involves the following steps:
Esterification: The starting material, 4,7-dimethyl-2-oxo-2H-chromen-5-yl, is esterified with acetic acid to form the intermediate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yloxy-acetamide
- 7-hydroxy-4-methylcoumarin
- 4,7-dimethyl-2-oxo-2H-chromen-5-yloxy-acetic acid
Uniqueness
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide is unique due to its combined coumarin and indole structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H18N2O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C21H18N2O4/c1-12-7-17(21-13(2)9-20(25)27-18(21)8-12)26-11-19(24)23-15-3-4-16-14(10-15)5-6-22-16/h3-10,22H,11H2,1-2H3,(H,23,24) |
InChI Key |
UXNVGFXBKHUPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.